molecular formula C24H18N2O6 B11125271 2-(Furan-2-ylmethyl)-6,7-dimethyl-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(Furan-2-ylmethyl)-6,7-dimethyl-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11125271
M. Wt: 430.4 g/mol
InChI Key: BNJZYALQSXHWTG-UHFFFAOYSA-N
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Description

2-[(furan-2-yl)methyl]-6,7-dimethyl-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines furan, pyrrole, and chromeno moieties, making it a subject of interest in various fields of scientific research

Preparation Methods

The synthesis of 2-[(furan-2-yl)methyl]-6,7-dimethyl-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the furan moiety: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the pyrrole ring: The pyrrole ring is typically formed through the condensation of an amine with a diketone, followed by cyclization.

    Construction of the chromeno ring: The chromeno ring is often synthesized via a cyclization reaction involving a phenol derivative and an aldehyde.

    Coupling of the furan, pyrrole, and chromeno rings: The final step involves coupling the three rings together using a series of condensation and cyclization reactions.

Industrial production methods for this compound may involve optimizing these synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial levels.

Chemical Reactions Analysis

2-[(furan-2-yl)methyl]-6,7-dimethyl-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrophenyl group, where nucleophiles can replace the nitro group under appropriate conditions.

    Cyclization: The compound can participate in further cyclization reactions to form more complex structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(furan-2-yl)methyl]-6,7-dimethyl-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Biological Research: Researchers investigate the compound’s effects on cellular processes, including its ability to modulate enzyme activity and signal transduction pathways.

    Industrial Applications: The compound’s chemical properties make it useful in the development of new materials, such as polymers and coatings, with specific desired characteristics.

Mechanism of Action

The mechanism of action of 2-[(furan-2-yl)methyl]-6,7-dimethyl-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with various molecular targets. The compound can bind to specific enzymes, inhibiting their activity and thereby affecting cellular processes. It may also interact with receptors on the cell surface, modulating signal transduction pathways and leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

When compared to similar compounds, 2-[(furan-2-yl)methyl]-6,7-dimethyl-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of furan, pyrrole, and chromeno rings. Similar compounds include:

    Furan derivatives: Compounds containing the furan ring, such as furoic acid and furfuryl alcohol, which have different biological activities and applications.

    Pyrrole derivatives: Compounds like pyrrole-2-carboxylic acid and pyrrole-3-carboxylic acid, which are studied for their medicinal properties.

    Chromeno derivatives: Compounds such as chromeno[2,3-b]pyridine and chromeno[3,4-c]pyridine, which have applications in medicinal chemistry and material science.

Properties

Molecular Formula

C24H18N2O6

Molecular Weight

430.4 g/mol

IUPAC Name

2-(furan-2-ylmethyl)-6,7-dimethyl-1-(4-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H18N2O6/c1-13-10-18-19(11-14(13)2)32-23-20(22(18)27)21(15-5-7-16(8-6-15)26(29)30)25(24(23)28)12-17-4-3-9-31-17/h3-11,21H,12H2,1-2H3

InChI Key

BNJZYALQSXHWTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CC4=CC=CO4)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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